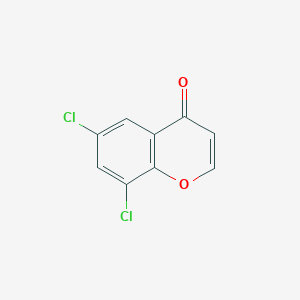

6,8-Dichloro-4H-chromen-4-one

Description

Significance of the Chromen-4-one Moiety as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" was introduced to describe molecular structures that are capable of binding to multiple, distinct biological targets. mdpi.com This concept has become a powerful strategy in drug discovery, as sensible modifications to these core structures can lead to new, potent therapeutic agents. mdpi.commonash.edu Natural products are a particularly rich source of these biologically prevalidated platforms for designing compound libraries. hebmu.edu.cnnih.gov

The chromen-4-one (also known as 4H-1-benzopyran-4-one) ring system is considered a privileged structure in medicinal chemistry. core.ac.ukresearchgate.netnih.govacs.org This is due to the wide distribution of chromone (B188151) derivatives in nature, particularly in plants and fungi, and their association with a broad spectrum of pharmacological activities. core.ac.uknih.govacs.org The chromen-4-one framework, a key component in various flavonoids, serves as a versatile template for designing molecules with potential therapeutic value across different disease areas. acs.orgresearchgate.net Its structural rigidity and capacity for diverse substitutions make it an ideal starting point for developing new lead compounds in drug discovery programs. core.ac.ukresearchgate.net

Overview of Biological Activities Associated with Chromen-4-one Derivatives

The chromen-4-one scaffold is the foundation for a multitude of compounds exhibiting a wide array of biological effects. nih.gov Both natural and synthetic derivatives have been extensively studied, revealing their potential in treating various human ailments. The diverse biological activities are a key reason for the scaffold's "privileged" status. nih.gov These activities are often influenced by the nature and position of substituents on the core ring structure.

A summary of the principal biological activities reported for chromen-4-one derivatives is presented below.

| Biological Activity | Description | Key Findings & Examples | Citations |

| Anticancer / Cytotoxic | Ability to inhibit the growth of or kill cancer cells. | Chromone derivatives have shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma, colon adenocarcinoma, and leukemia cells. researchgate.netnih.goveurjchem.com Some derivatives act as topoisomerase inhibitors or apoptosis modulators. researchgate.net | researchgate.netnih.goveurjchem.com |

| Antimicrobial | Activity against pathogenic microorganisms, including bacteria and fungi. | Derivatives have demonstrated antibacterial and antifungal properties. nih.govresearchgate.neteurjchem.com Chromones with specific substitutions have shown potent action against various bacteria types. researchgate.net | nih.govacs.orgresearchgate.neteurjchem.com |

| Anti-inflammatory | Capacity to reduce inflammation. | Certain chromone derivatives possess anti-inflammatory properties, which is a significant area of investigation. hebmu.edu.cnnih.goveurjchem.com | hebmu.edu.cnnih.goveurjchem.com |

| Antioxidant | Ability to neutralize harmful free radicals. | Many natural and synthetic chromones exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases. nih.goveurjchem.com | nih.goveurjchem.com |

| Antiviral | Efficacy in inhibiting viral replication. | The chromone scaffold has been used to develop agents with antiviral properties, including against HIV. hebmu.edu.cnnih.goveurjchem.com | hebmu.edu.cnnih.goveurjchem.com |

| Enzyme Inhibition | Ability to inhibit the activity of specific enzymes. | Chromen-4-ones have been identified as inhibitors of various enzymes, such as interleukin-5 (IL-5), which is implicated in allergic inflammation. nih.govresearchgate.net | nih.govresearchgate.net |

| Antituberculosis | Activity against Mycobacterium tuberculosis. | A series of 4H-chromen-4-one derivatives were developed and tested for antitubercular activity, with some compounds showing promise against multidrug-resistant strains. nih.gov | nih.gov |

Rationale for Investigating 6,8-Dichloro-4H-chromen-4-one as a Research Target

The specific compound, this compound, has garnered scientific interest as a distinct research target within the broader class of chromones. The rationale for its investigation stems from several key factors.

Firstly, the halogenation of the chromone scaffold is a common strategy to modulate biological activity. The presence of two chlorine atoms at positions 6 and 8 is particularly noteworthy. These dichloro substitutions create strong electron-withdrawing effects on the benzopyran-4-one core. This electronic modification significantly influences the molecule's chemical reactivity, spectral properties, and its potential for intermolecular interactions with biological targets, distinguishing it from the parent chromone or mono-chlorinated analogues.

Secondly, preliminary research has indicated that this compound possesses its own intrinsic biological activities, including potential antimicrobial and anticancer properties. The specific substitution pattern is considered crucial for these observed effects.

Finally, this compound serves as a valuable and versatile chemical intermediate. The active methyl group in its precursor, 6,8-dichloro-2-methyl-4H-chromen-4-one, allows for the synthesis of a wide range of new derivatives, such as 2-styrylchromones. eurjchem.comresearchgate.neteurjchem.com By using this dichlorinated core as a starting material, chemists can create libraries of novel compounds with potentially enhanced or new biological activities, making it a pivotal building block in medicinal chemistry research. eurjchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dichlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIMKEGMFYKKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346407 | |

| Record name | 6,8-Dichloro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57645-97-3 | |

| Record name | 6,8-Dichloro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6,8 Dichloro 4h Chromen 4 One and Analogues

Conventional Synthesis Routes

Conventional methods for the synthesis of 6,8-dichlorinated chromen-4-ones often rely on well-established reactions that allow for the controlled construction of the chromen-4-one core followed by or preceded by halogenation.

Synthesis from Chalcone (B49325) Precursors for 6,8-Dichlorinated Chromen-4-ones

A primary and versatile route to 6,8-dichlorinated chromen-4-ones involves the use of chalcone precursors. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized and can be efficiently converted to the desired chromen-4-one ring system.

The synthesis of the requisite chalcone precursors typically begins with the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with an appropriate benzaldehyde. For the synthesis of 6,8-dichlorinated chromen-4-ones, 3,5-dichloro-2-hydroxyacetophenone serves as a key starting material. This compound provides the A-ring of the future chromen-4-one with the chlorine atoms already in the desired positions.

The reaction involves the base-catalyzed condensation of 3,5-dichloro-2-hydroxyacetophenone with various substituted benzaldehydes. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the B-ring of the chalcone, which will ultimately become the 2-substituent of the chromen-4-one. The general scheme for this reaction is depicted below:

Scheme 1: Synthesis of 2'-hydroxy-3',5'-dichlorochalcones

The resulting 2'-hydroxy-3',5'-dichlorochalcones are the immediate precursors for the subsequent cyclization step.

Once the 2'-hydroxy-3',5'-dichlorochalcone is obtained, the next step is an oxidative cyclization to form the pyranone ring of the chromen-4-one. Several methods are available for this transformation. A widely used method is the Algar-Flynn-Oyamada (AFO) reaction, which employs alkaline hydrogen peroxide. researchgate.net This reaction proceeds via an epoxide intermediate, which then undergoes ring closure and subsequent elimination to afford the flavonol (3-hydroxy-2-aryl-4H-chromen-4-one).

Another common oxidative cyclization method involves the use of iodine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). scispace.com This system can effectively catalyze the cyclization of 2'-hydroxychalcones to the corresponding flavones (2-aryl-4H-chromen-4-ones). The reaction is believed to proceed through an iodonium (B1229267) intermediate, which facilitates the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the double bond of the chalcone. Microwave-assisted procedures using iodine-based systems have been shown to improve yields and shorten reaction times. scispace.com

| Oxidative Cyclization Method | Reagents | Product Type |

| Algar-Flynn-Oyamada (AFO) | Alkaline H₂O₂ | Flavonols |

| Iodine-DMSO | I₂ in DMSO | Flavones |

Multi-Component Reactions for Chromen-4-one Ring System Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity in a single step. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of the chromen-4-one ring system. These reactions typically involve the condensation of three or more starting materials to construct the heterocyclic core.

While specific examples for the direct one-pot synthesis of 6,8-dichloro-4H-chromen-4-one via MCRs are less common, the general strategies can be adapted. For instance, a one-pot reaction involving a substituted phenol, a β-ketoester, and an orthoformate under acidic conditions can lead to the formation of chromen-4-ones. By starting with 3,5-dichlorophenol, it is conceivable to construct the desired 6,8-dichlorinated scaffold.

MCRs are particularly valuable for creating libraries of substituted chromen-4-ones for biological screening. rsc.org The ability to vary multiple substituents in a single reaction allows for the rapid exploration of structure-activity relationships.

Specific Syntheses of 6,8-Dichloro-2-methyl-4H-chromen-4-one

The synthesis of 6,8-dichloro-2-methyl-4H-chromen-4-one has been specifically reported and serves as a key intermediate for further functionalization. eurjchem.comeurjchem.comresearchgate.net A common route involves the reaction of 3,5-dichloro-2-hydroxyacetophenone with acetic anhydride (B1165640) in the presence of a base such as sodium acetate. This reaction proceeds through an initial acylation of the phenolic hydroxyl group, followed by an intramolecular Claisen condensation and subsequent cyclization and dehydration to yield the 2-methylchromen-4-one.

An alternative approach involves the Baker-Venkataraman rearrangement. In this method, 3,5-dichloro-2-hydroxyacetophenone is first acylated with acetyl chloride to form the corresponding ester. Treatment of this ester with a base, such as potassium hydroxide, induces the rearrangement to a 1,3-diketone, which upon acid-catalyzed cyclization, affords 6,8-dichloro-2-methyl-4H-chromen-4-one.

The active methyl group at the 2-position of this compound is particularly useful for further synthetic transformations. For instance, it can undergo condensation with various aldehydes to introduce a styryl group at the 2-position. eurjchem.comresearchgate.net

| Starting Material | Reagents | Key Intermediate | Final Product |

| 3,5-Dichloro-2-hydroxyacetophenone | Acetic anhydride, Sodium acetate | - | 6,8-Dichloro-2-methyl-4H-chromen-4-one |

| 3,5-Dichloro-2-hydroxyacetophenone | 1. Acetyl chloride2. Base (e.g., KOH)3. Acid | 1-(3,5-dichloro-2-hydroxyphenyl)butane-1,3-dione | 6,8-Dichloro-2-methyl-4H-chromen-4-one |

Green Chemistry Approaches in Chromen-4-one Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of chromen-4-ones. researchgate.net

For the synthesis of chromen-4-ones, green approaches often focus on the use of alternative energy sources like microwave irradiation and ultrasound, which can lead to shorter reaction times and improved yields. researchgate.net The use of water or other environmentally friendly solvents is also a key aspect.

Catalysis plays a crucial role in green synthesis. The development of reusable solid acid catalysts, for example, can replace traditional corrosive acid catalysts, simplifying work-up procedures and reducing waste. While specific green synthetic routes for this compound are not extensively documented, the general principles are applicable. For instance, the use of a recyclable catalyst for the cyclization of the corresponding chalcone or the development of a one-pot, multi-component synthesis in an aqueous medium would represent significant green advancements. tandfonline.com

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis has emerged as a green and efficient methodology, often leading to higher yields, significantly reduced reaction times, and operational simplicity compared to conventional methods. unlp.edu.arnih.govnih.gov This technique utilizes acoustic cavitation to create extreme physical and chemical conditions in the reaction medium, thereby accelerating reaction rates. unlp.edu.ar

Research has demonstrated the successful application of ultrasound in synthesizing chromene analogues. One notable example is the one-pot, three-component reaction of salicylaldehyde (B1680747) derivatives, malononitrile, and dialkyl phosphite, using piperazine (B1678402) as a catalyst, to produce 2-amino-4H-chromen-4-ylphosphonates. nih.gov This ultrasonication method was found to be the most effective approach for this synthesis. nih.gov

Another application involves the oxidative cyclization of furan-substituted chalcones to yield 2-(5-substituted-furan-2-yl)-4H-chromen-4-ones. unlp.edu.ar Using iodine as a catalyst in dimethyl sulfoxide (DMSO) under ultrasound irradiation at ambient temperature, this method provides the desired products in good yields within minutes. unlp.edu.ar The use of ultrasound proves advantageous by avoiding the harsh conditions and expensive reagents sometimes associated with traditional synthetic routes. unlp.edu.ar

Table 1: Examples of Ultrasound-Assisted Synthesis of Chromene Analogues

| Starting Materials | Product | Conditions | Key Advantages |

| Salicylaldehyde derivatives, malononitrile, dialkyl phosphite | 2-Amino-4H-chromen-4-ylphosphonates | Piperazine, ethanol, ultrasound, room temperature | Best method for this specific synthesis. nih.gov |

| Furan-substituted chalcones | 2-(5-Substituted-furan-2-yl)-4H-chromen-4-ones | I₂, DMSO, ultrasound, ambient temperature | Higher yields, lower reaction times, simplicity. unlp.edu.ar |

| 3-Acetyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halides | Thiazole derivatives bearing a coumarin (B35378) nucleus | TEA, ultrasound | Rapid, one-pot synthesis. researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has become a cornerstone of modern organic synthesis, prized for its ability to dramatically shorten reaction times, often from hours to mere minutes, and frequently improve product yields. semanticscholar.orgnih.govunivpancasila.ac.id This technique is particularly effective for synthesizing heterocyclic compounds like chromones and their derivatives. semanticscholar.orgnih.gov

A direct application to a derivative of the target compound is the synthesis of 2-(4-(1H-tetrazol-5-yl)phenyl)-6,8-dichloro-3-hydroxy-4H-chromen-4-one. univpancasila.ac.id When conducted under microwave irradiation, the reaction time was reduced to 9-12 minutes with yields of 79-83%, a significant improvement over the 10-14 hours and 61-68% yields observed with conventional heating. univpancasila.ac.id

Microwave assistance has also proven effective in the one-pot synthesis of complex analogues, such as 6,8-dichloro-2-(1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one. Furthermore, Knoevenagel condensations to form (E)-3-styryl-4H-chromen-4-ones have been achieved in one hour under microwave conditions, compared to 12-31 hours using classical heating. semanticscholar.orgnih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. unlp.edu.arresearchgate.netbenthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method | Microwave Method | Reference |

| 2-(4-(1H-tetrazol-5-yl)phenyl)-6-bromo-3-hydroxy-4H-chromen-4-one | 10 h, 61% yield | 11 min, 79% yield | univpancasila.ac.id |

| (E)-3-styryl-4H-chromen-4-ones | 12-31 h | 1 h | semanticscholar.orgnih.gov |

| 2-(3-Arylnaphthalen-2-yl)-4H-chromen-4-ones | 24 h (reflux) | 30 min | semanticscholar.orgnih.gov |

| Quinolin-4-ylmethoxy-chromen-4-ones | Not specified | 4 min, excellent yields | nih.govmdpi.com |

Catalyst-Free and Reusable Catalyst Systems

The development of catalyst-free reactions and the use of recoverable and reusable catalysts are central to sustainable chemistry. In the synthesis of chromene derivatives, significant progress has been made, particularly with heterogeneous and magnetic nanocatalysts.

Several studies report the use of magnetically recoverable nanocatalysts, which can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant drop in activity. Examples include:

Fe₃O₄@SiO₂@Mel@DABCO : A novel nanocatalyst used for synthesizing 2-amino-4H-chromenes in a green solvent, achieving high yields (84-98%) in short time frames. It was successfully reused for at least seven cycles.

MNPs@Cu : A magnetic nanocatalyst employed for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions with high to excellent yields.

Ag/Fe₃O₄@starch : This biopolymer-based magnetic nanocatalyst was used for the synthesis of tetrahydro-4H-chromenes and was reused for up to five runs with high catalytic activity.

Cr(III)/Fe₃O₄@SiO₂ : A nano-catalyst used for the multicomponent, solvent-free synthesis of chromene-2,4(3H)-dione derivatives, noted for its recyclability and efficiency. academie-sciences.fr

Non-magnetic reusable catalysts have also been developed. Silica-supported perchloric acid (HClO₄–SiO₂) serves as an effective and reusable heterogeneous catalyst for producing chromenes under solvent-free conditions, maintaining high product yields over at least three cycles. nih.gov Similarly, a silica-supported Wells-Dawson heteropolyacid has been used as a recyclable catalyst for the microwave-assisted, solvent-free synthesis of chromones. unlp.edu.arresearchgate.net

Furthermore, catalyst-free methodologies have been established. A notable example is a multicomponent reaction for the combinatorial synthesis of 4-pyrazolyl-4H-chromene frameworks, which proceeds in water at ambient temperature without any catalyst, offering a highly green and atom-economical route. rsc.org Thermal, solvent-free synthesis of chromonyl chalcones has also been achieved by simply heating 3-formylchromone with active methyl compounds in the presence of a catalytic amount of pyridine. tandfonline.com

Table 3: Overview of Reusable Catalyst Systems for Chromene Synthesis

| Catalyst | Type | Key Features | Reusability |

| Fe₃O₄@SiO₂@Mel@DABCO | Magnetic Nanocatalyst | Green solvent, high yields (84-98%) | At least 7 cycles |

| MNPs@Cu | Magnetic Nanocatalyst | Solvent-free, high yields | Reused several times |

| Ag/Fe₃O₄@starch | Magnetic Nanocatalyst | Biopolymer-based | Up to 5 runs |

| HClO₄–SiO₂ | Heterogeneous Solid Acid | Solvent-free, high yields | At least 3 cycles nih.gov |

| g-C₃N₄ | Heterogeneous Catalyst | Ethanol medium, mild conditions | Up to 5 runs nih.gov |

Derivatization and Functionalization Strategies of this compound Derivatives

The this compound core is a versatile scaffold for further chemical modification. Derivatization strategies focus on introducing a wide range of substituents at various positions of the chromen-4-one nucleus to modulate its physicochemical and biological properties.

Introduction of Aromatic and Heterocyclic Substituents

A common strategy for derivatization involves introducing aromatic and heterocyclic moieties, primarily at the C-2 position. The active methyl group of 6,8-dichloro-2-methyl-4H-chromen-4-one is a key starting point for such modifications. researchgate.net For instance, condensation with aromatic aldehydes like benzaldehyde, 4-fluorobenzaldehyde, and 4-methoxybenzaldehyde (B44291) yields the corresponding 6,8-dichloro-2-styryl-4H-chromen-4-one derivatives in high yields. researchgate.netsamipubco.com

A direct synthesis of 6,8-dichloro-2-phenyl-4H-chromen-4-one has been achieved via a radical-induced cascade annulation/hydrocarbonylation reaction, yielding the product in 51% yield. nih.govmdpi.com More complex heterocyclic systems can also be installed. A one-pot, microwave-assisted reaction has been used to synthesize 6,8-dichloro-2-(1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one.

The introduction of heteroaromatic rings can also serve to improve properties such as solubility. In one study, replacing a phenyl ring at the C-2 position with pyridyl moieties resulted in compounds with similar inhibitory activity but enhanced hydrophilicity. gu.se

Table 4: Examples of Aromatic and Heterocyclic Substituents on the Chromene Core

| Base Scaffold | Reagents/Reaction | Substituent Introduced | Position | Reference |

| 6,8-Dichloro-2-methyl-4H-chromen-4-one | Benzaldehyde, NaOEt | Styryl | C-2 | researchgate.net |

| 2-Iodo-di-chlorophenol, Phenylacetylene | Radical cascade annulation | Phenyl | C-2 | mdpi.com |

| 6,8-Dichloro-2-hydroxyacetophenone | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl | C-2 | |

| 2-Alkyl chroman-4-one | Not specified | 2-Pyridylethyl | C-2 | gu.se |

| 2,2-dimethyl-2H-chromene | Heteroarylsulfonyl chlorides | Pyridine-2-sulfonyl, Thiazole-2-sulfonyl | C-6 (via linker) |

Modifications at the Chromen-4-one Nucleus (e.g., C-2, C-6, C-8, C-4-oxo)

Functionalization can be targeted at multiple sites on the chromen-4-one nucleus, allowing for fine-tuning of the molecule's structure.

C-2 Position: The reactivity of the C-2 position is frequently exploited. Starting with 6,8-dichloro-2-methyl-4H-chromen-4-one, the active methyl group can be reacted with diethyl oxalate (B1200264) to form a pyruvate (B1213749) ester or with phthalic anhydride to yield a phthalide. researchgate.net In other studies, various functional groups such as amines, esters, and amides have been introduced via alkyl side chains at the C-2 position to increase hydrophilicity. gu.se

C-6 and C-8 Positions: The chlorine atoms at the C-6 and C-8 positions are introduced via electrophilic aromatic substitution on the parent chromone (B188151) ring. These halogens are not merely passive substituents; they can be replaced through nucleophilic substitution reactions, opening pathways for further diversification. Additionally, the C-8 position of related chromene structures has been functionalized with hydroxyl or methoxy (B1213986) groups to alter properties like aqueous solubility.

C-4-oxo Position: The carbonyl group at C-4 is also amenable to modification. For example, treatment of 6,8-dichloro-2-methyl-4H-chromen-4-one with a thiation agent resulted in an interesting dithiated product rather than the expected monothiated ketone. researchgate.net The C-4 carbonyl is also a key reactive site in transformations that lead to different heterocyclic systems, such as its conversion to a quinolinone. researchgate.net The general class of chroman-4-ones can be modified at the C-4 position to form hydrazone and oxime derivatives.

Heterocyclic Ring Annulation and Spiro-Compound Formation

The chromone scaffold can serve as a foundation for building more complex, fused heterocyclic systems. This process, known as annulation, involves constructing a new ring onto the existing framework. For example, 6,8-dichloro-2-methyl-4H-chromen-4-one can be converted into different fused heterocycles:

Treatment with hydrazines yields a pyrazole ring.

Reaction with hydroxylamine (B1172632) hydrochloride affords an isoxazole ring.

Using ammonium acetate leads to the formation of a quinolinone ring. researchgate.net

Another important structural modification is the formation of spiro-compounds, where two rings share a single common atom. nih.gov Spiro-compounds derived from chromanones are of significant interest in medicinal chemistry. The synthesis of spiro[chromane-2,4′-piperidine]-4-one is a notable example. Spiro-oxindole-chromene derivatives have also been synthesized via multicomponent reactions, for instance, by reacting isatin, malononitrile, and a curcuminoid or 2-hydroxychalcone (B1664081) precursor in the presence of a nanocatalyst. These condensation and cyclization reactions create highly complex, three-dimensional structures from the relatively planar chromene starting material.

Biological Activities and Mechanistic Insights of 6,8 Dichloro 4h Chromen 4 One Derivatives

Anticancer Potential

Derivatives of 4H-chromen-4-one have been a subject of interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The core chromone (B188151) structure is recognized as a privileged scaffold in drug discovery.

While the broader class of chromene derivatives has shown cytotoxic and antiproliferative effects against a range of cancer cell lines, specific data focusing exclusively on 6,8-dichloro-4H-chromen-4-one derivatives is limited in publicly available research. A study on the synthesis of 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives primarily investigated their antibacterial and antifungal activities, without reporting on their anticancer properties. researchgate.net

General studies on other chromene derivatives have indicated potential anticancer activity. For instance, certain novel chromene derivatives have shown activity against HepG-2, HT-29 (a colon cancer cell line), and MCF-7 cells. nih.gov Another study on a novel 4H-chromen-4-one derivative reported cytotoxic activity against human colon carcinoma and human prostate adenocarcinoma cell lines. nih.gov However, these studies did not specifically involve the 6,8-dichloro substitution pattern.

Table 1: Cytotoxic and Antiproliferative Effects of Selected Chromene Derivatives (Not specific to 6,8-dichloro substitution)

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50/EC50) |

| Novel Chromene Derivative | Human Colon Carcinoma | 9.68 µg/ml |

| Novel Chromene Derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml |

Note: The data presented in this table is for general chromene derivatives and not specifically for this compound derivatives, for which specific data is not available.

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents exert their effects. While various chromene derivatives are known to induce apoptosis in cancer cells, specific mechanistic studies on this compound derivatives are not extensively documented.

The B-cell lymphoma 2 (BCL-2) family of proteins, which includes anti-apoptotic members like BCL-2 and pro-apoptotic members like BAX, are key regulators of the intrinsic pathway of apoptosis. nih.gov The ratio of BAX to BCL-2 is often a determinant of cell fate, with a higher ratio favoring apoptosis.

Research on other classes of chromene derivatives has suggested that they can modulate the expression of these proteins to induce apoptosis. However, there is no specific evidence from the reviewed literature to confirm that this compound derivatives follow this mechanism.

Reactive oxygen species (ROS) and reactive nitrogen species (RNS), which include nitrogen oxides (NOX), are highly reactive molecules that can induce cellular damage and trigger apoptosis at high concentrations. ohsu.edumdpi.com The NADPH oxidase (NOX) family of enzymes is a major source of cellular ROS. nih.gov

The ability of this compound derivatives to induce the production of ROS and NOX in cancer cells has not been specifically investigated in the available literature. While some anticancer agents exert their effects through the generation of oxidative stress, it is unknown if this is a mechanism of action for this particular class of compounds.

DNA fragmentation is a hallmark of apoptosis, often resulting from the activation of endonucleases. nih.govnih.gov Cell cycle arrest is another mechanism by which antiproliferative agents can inhibit cancer cell growth.

Studies on other chromene derivatives have demonstrated their ability to induce both DNA fragmentation and cell cycle arrest in cancer cells. However, specific investigations into the effects of this compound derivatives on these processes are not reported in the available scientific literature.

Molecular Targets and Signaling Pathways in Anticancer Action

The anticancer properties of this compound derivatives are multifaceted, involving the modulation of several key proteins and pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of COT Kinase (Tpl2/MAP3K8)

Cancer Osaka Thyroid (COT) kinase, also known as Tumor progression locus 2 (Tpl2) or MAP3K8, is a serine/threonine protein kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.netnih.gov This pathway is frequently dysregulated in various cancers, including melanoma, and is associated with resistance to targeted therapies. researchgate.netnih.govnih.gov Specifically, COT/Tpl2 can activate ERK through MEK-dependent mechanisms, bypassing the need for RAF signaling. researchgate.netnih.govnih.govresearchgate.net This makes it a compelling target for overcoming drug resistance.

Small molecule inhibitors targeting Tpl2 have been developed and have demonstrated the ability to block the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, as well as the cytolytic activity of human cytotoxic T lymphocytes. nih.govnih.gov One such inhibitor demonstrated an IC50 value of 28 nM for MAP3K8. caymanchem.com The suppression of TPL2 expression and its kinase activity in androgen depletion-independent prostate cancer cells has been shown to inhibit cell proliferation under androgen-depleted conditions. sigmaaldrich.com While direct inhibition by this compound derivatives on COT kinase is an area of ongoing research, the established role of chromone scaffolds in kinase inhibition suggests their potential to be developed as COT kinase inhibitors.

Targeting Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant target in the context of neurodegenerative diseases and cancer. nih.govembopress.org SIRT2 is primarily located in the cytoplasm and is involved in the deacetylation of various proteins, including α-tubulin, which plays a role in cell division and proliferation. nih.gov The inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, resulting in the inhibition of tumor growth. nih.gov

A series of substituted chromone and chroman-4-one derivatives have been synthesized and identified as novel and selective inhibitors of SIRT2. nih.govacs.org Research has shown that modifications at the 2-, 6-, and 8-positions of the chroman-4-one ring system significantly impact the inhibitory activity. nih.gov Notably, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for potency. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor of SIRT2 with an IC50 of 1.5 μM. nih.gov These compounds exhibited high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov The antiproliferative effects of these chromone-based SIRT2 inhibitors in breast cancer (MCF-7) and lung carcinoma (A549) cell lines correlated with their SIRT2 inhibition potency and an increase in the acetylation level of α-tubulin. acs.org

Table 1: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

| Compound | Substituents | IC50 (µM) |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-Dibromo, 2-Pentyl | 1.5 |

This table is for illustrative purposes and based on findings for similar compound classes.

Inhibition of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov The VEGF family consists of several glycoproteins, including VEGF-A, VEGF-C, and VEGF-D, which bind to VEGF receptors (VEGFRs) on endothelial cells, initiating signaling cascades that promote vascular permeability and endothelial cell proliferation. retinalphysician.com Targeting the VEGF pathway is a well-established therapeutic strategy in oncology. nih.govnih.govmdpi.comnih.gov

Phytochemicals with a chromone backbone have been investigated for their anti-angiogenic properties. For example, certain flavonoids have been shown to suppress the expression of VEGF. mdpi.com While direct evidence for the inhibition of VEGF by this compound is still emerging, the broader class of chromone derivatives has demonstrated the potential to interfere with angiogenesis-related pathways. The development of this compound derivatives as anti-angiogenic agents could offer a promising avenue for cancer therapy by inhibiting the crucial blood supply to tumors.

Disruption of Microtubule Networks

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. nih.gov The disruption of microtubule dynamics is a proven strategy in cancer chemotherapy, leading to cell cycle arrest and apoptosis. nih.gov Several drugs that interact with tubulin, the building block of microtubules, have been successfully used as anticancer agents. nih.gov

Certain 4-arylchromene derivatives have been identified as potent microtubule-destabilizing agents. nih.gov These compounds have been shown to cause substantial microtubule disruption and induce G2/M cell-cycle arrest in cancer cells. nih.gov The mechanism of action involves binding to tubulin, which prevents its polymerization into microtubules. This activity is comparable to other known microtubule inhibitors. The structural features of the 4-arylchromene scaffold are amenable to modification, allowing for the optimization of their microtubule-disrupting and antiproliferative activities.

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of 4H-chromen-4-one have demonstrated significant potential as antimicrobial agents.

Antibacterial Spectrum and Activity

Novel dithiocarbamate-containing 4H-chromen-4-one derivatives have been synthesized and evaluated for their antibacterial activities against various plant pathogens. nih.govresearchgate.net These compounds have shown good inhibitory effects against bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov

One particular derivative, compound E6, displayed remarkable in vitro antibacterial activity against X. axonopodis pv. citri, with an EC50 value of 0.11 μg/mL, which was significantly more potent than the commercial bactericides thiodiazole copper and bismerthiazol. nih.gov Another derivative, E14, was highly effective against X. oryzae pv. o., with an EC50 value of 1.58 μg/mL. nih.gov Mechanistic studies using scanning electron microscopy revealed that these compounds cause the rupture or deformation of the bacterial cell membranes. nih.gov Furthermore, a 4H-chromen-4-one derivative isolated from a marine Streptomyces species was found to be highly potent against Bacillus subtilis and Micrococcus luteus. nih.gov These findings highlight the potential of 4H-chromen-4-one derivatives as a source for the development of new and effective antibacterial agents. nih.govnih.govglobaljournals.org

Table 2: Antibacterial Activity of 4H-Chromen-4-one Derivatives

| Compound | Target Bacterium | EC50 (µg/mL) |

| E6 | Xanthomonas axonopodis pv. citri | 0.11 |

| E14 | Xanthomonas oryzae pv. oryzae | 1.58 |

Data from a study on dithiocarbamate-containing 4H-chromen-4-one derivatives. nih.gov

Antifungal Spectrum and Activity (Aspergillus fumigatus, R. stolonifer, M. mucedo, Candida albicans, Aspergillus niger)

The antifungal properties of chromone derivatives have been a subject of significant interest. Notably, a study investigating the antibiofilm activities of various chromones against nine Candida species found that 6,8-dichlorochromone-3-carbonitrile, at a concentration of 10 µg/mL, inhibited the biofilm formation of Candida albicans by over 95%. actascientific.com This highlights the potential of the 6,8-dichloro substitution in enhancing antifungal efficacy. While comprehensive data on the activity of this compound derivatives against other fungi such as Aspergillus fumigatus, Rhizopus stolonifer, Mucor mucedo, and Aspergillus niger is not yet widely available, the potent anti-candida activity warrants further exploration of their broader antifungal spectrum.

Below is a data table summarizing the antibiofilm activity of 6,8-dichlorochromone-3-carbonitrile against Candida albicans.

| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |

| 6,8-dichlorochromone-3-carbonitrile | 10 | >95 |

Mechanistic Investigations in Antimicrobial Action (e.g., SEM studies, enzyme targeting)

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. Studies on dithiocarbamate-containing 4H-chromen-4-one derivatives have provided initial insights. Scanning electron microscopy (SEM) analysis revealed that these compounds caused the rupture or deformation of the cell membranes of Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. nih.gov This suggests that the antibacterial effect of at least some chromone derivatives is mediated through the disruption of bacterial cell envelope integrity. The diverse mechanisms of chromenes may also include the inhibition of bacterial cell wall synthesis by interfering with the transpeptidation reaction in peptidoglycan biosynthesis or by targeting essential proteins involved in DNA replication and synthesis. ajrconline.org Further research is needed to specifically elucidate the enzymatic targets and detailed molecular mechanisms of this compound derivatives.

Anti-inflammatory Response Modulation

In addition to their antimicrobial properties, derivatives of this compound are being explored for their potential to modulate inflammatory responses, primarily through the inhibition of key inflammatory enzymes and proteins.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a major target for anti-inflammatory drugs. While specific studies on the COX-2 inhibitory activity of this compound derivatives are limited, the broader class of 2,3-diaryl-4H-chromen-4-ones has been identified as a scaffold for selective COX-2 inhibitors. nih.gov The development of selective COX-2 inhibitors is a significant therapeutic goal, as they can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Further investigation is required to determine if the 6,8-dichloro substitution pattern contributes to potent and selective COX-2 inhibition.

Bromodomain-containing Protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) has emerged as a promising target for anti-inflammatory therapies. nih.govusda.gov Excitingly, novel chromone derivatives have been discovered as potent and selective inhibitors of BRD4. nih.govusda.gov Through a process of scaffold hopping, researchers have identified chromone-based BRD4 inhibitors with high binding affinity. nih.govusda.gov These compounds have been shown to significantly inhibit the expression of inflammatory genes induced by Toll-like receptors both in vitro and in murine models of airway inflammation. nih.govusda.gov The discovery of chromone derivatives as BRD4 inhibitors opens up new avenues for the development of therapies for inflammatory diseases. nih.govusda.gov While the initial research has not specifically focused on this compound, this finding strongly suggests that this scaffold could be a valuable starting point for the design of novel BRD4 inhibitors.

Enzyme Inhibition Beyond Anticancer and Anti-inflammatory Contexts

Derivatives of the chromen-4-one and the related chroman-4-one scaffold have been investigated for their inhibitory effects on a variety of enzymes, extending their pharmacological potential beyond cancer and inflammation. These investigations highlight the versatility of this chemical framework in targeting enzymes crucial to parasitic diseases, neurodegenerative conditions, and other metabolic processes.

β-Glucuronidase is a lysosomal hydrolase found in various mammalian tissues and is involved in the metabolism of both endogenous and xenobiotic substances. nih.gov Its inhibition is a therapeutic strategy for mitigating the side effects of certain drugs, such as the gastrointestinal damage caused by the chemotherapeutic irinotecan. nih.gov While various natural products, including flavonoids and isocoumarins, have been identified as inhibitors of β-glucuronidase, specific research detailing the inhibitory activity of this compound derivatives against this enzyme is not extensively covered in current literature. nih.govresearchgate.net Studies on related coumarin (B35378) structures have shown potential, suggesting that the broader class of compounds may warrant investigation. researchgate.net

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play critical roles in numerous cellular processes, including aging, metabolism, and inflammation, making them significant drug targets. acs.orgnih.gov Research into chroman-4-one and chromone-based derivatives has revealed potent and selective inhibitors of SIRT2. acs.org

In a study evaluating various substituted chroman-4-ones, several compounds demonstrated high inhibitory potency against SIRT2. acs.org Notably, the most potent inhibitors were found to be highly selective for the SIRT2 subtype over SIRT1 and SIRT3. acs.org For instance, certain chroman-4-one derivatives exhibited significant SIRT2 inhibition while showing minimal to no activity against SIRT1 and SIRT3 at similar concentrations. acs.org This selectivity is advantageous, as inhibiting multiple sirtuin isoforms can lead to different, and sometimes unwanted, biological outcomes. nih.gov The antiproliferative effects of these compounds in breast cancer (MCF-7) and lung carcinoma (A549) cell lines were found to correlate with their SIRT2 inhibition potency, indicating that SIRT2 is the likely intracellular target. acs.org

Inhibition of Sirtuin Enzymes by Chroman-4-one/Chromone Derivatives

| Compound Type | Target Enzyme | Activity | Selectivity Profile |

|---|---|---|---|

| Trisubstituted Chroman-4-ones | SIRT2 | Potent Inhibition (IC50 values determined) | Highly selective for SIRT2 over SIRT1 and SIRT3 |

| Tetrasubstituted Chromones | SIRT2 | Moderately Potent Inhibition | Selective for SIRT2 |

Pteridine (B1203161) reductase 1 (PTR1) is an essential enzyme for parasites of the Trypanosoma and Leishmania genera, which are responsible for diseases like African trypanosomiasis and leishmaniasis. mdpi.comnih.gov These parasites cannot synthesize pterins and rely on the salvage pathway, where PTR1 plays a crucial role. nih.gov Since PTR1 is present in these parasites but not in human cells, it serves as an attractive target for developing anti-parasitic drugs. mdpi.comscite.ai

Chromen-4-one and its analogue, chroman-4-one, have been identified as promising scaffolds for the development of PTR1 inhibitors. mdpi.comnih.gov Studies have evaluated these derivatives against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1), as well as against the live parasites T. brucei and Leishmania infantum. mdpi.comscite.ai Certain chroman-4-one analogues have demonstrated activity against both the target enzymes and the parasites, with a favorable selectivity index and low toxicity. mdpi.comnih.gov Crystallographic studies of TbPTR1 in complex with a chroman-4-one inhibitor have provided insights into the binding modes, which can guide further structure-based drug design to optimize the potency of these anti-trypanosomatidic compounds. mdpi.com

Monoamine oxidase-B (MAO-B) is an enzyme that degrades neurotransmitters, including dopamine (B1211576). nih.gov Its inhibition is a key therapeutic strategy for managing neurodegenerative disorders such as Parkinson's disease, as it helps to increase dopamine levels in the brain. nih.govmdpi.com

A study on chroman-4-one derivatives identified 5-hydroxy-2-methyl-chroman-4-one as a selective inhibitor of human MAO-B. nih.gov This compound showed significantly higher inhibitory activity against MAO-B compared to MAO-A. nih.gov Kinetic analysis revealed it to be a reversible and competitive inhibitor. nih.gov Such selectivity for MAO-B is crucial, as non-selective inhibition of both MAO-A and MAO-B can lead to undesirable side effects. osti.gov The discovery of chroman-4-one derivatives as MAO-B inhibitors opens a potential avenue for developing new therapies for Parkinson's disease. mdpi.comnih.gov

MAO-B Inhibition Profile of 5-hydroxy-2-methyl-chroman-4-one

| Parameter | Value |

|---|---|

| Target | MAO-B |

| IC50 (MAO-B) | 3.23 µM |

| IC50 (MAO-A) | 13.97 µM |

| Selectivity | ~4-fold for MAO-B over MAO-A |

| Inhibition Type | Competitive |

| Ki value | 0.896 µM |

| Reversibility | Reversible |

Antioxidant Effects and Mechanisms (e.g., DPPH radical scavenging)

Antioxidant compounds can neutralize harmful free radicals, such as those scavenged in the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay, thereby mitigating oxidative stress implicated in numerous diseases. mdpi.comresearchgate.net The DPPH assay is a common method used to evaluate the ability of a compound to act as a hydrogen donor or free-radical scavenger. nih.gov

The antioxidant potential of various chromene derivatives has been explored. Studies on a series of 4-hydroxycoumarin (B602359) (4-hydroxy-chromene-2-one) derivatives demonstrated significant radical scavenging activity in DPPH and hydroxyl radical assays. nih.gov The activity is often attributed to the hydrogen-donating ability of hydroxyl groups on the chromene scaffold. nih.gov While these findings are on the related coumarin structure, they suggest that the chromen-4-one framework, particularly when substituted with hydroxyl groups, may also possess antioxidant properties. However, specific DPPH radical scavenging data for this compound derivatives are not prominently featured in the reviewed literature.

Other Investigated Pharmacological Activities

Beyond the specific enzyme inhibitions detailed above, derivatives of the chromen-4-one scaffold have been linked to other pharmacological effects, often as a consequence of their primary mechanism of action. For example, the chroman-4-one and chromone-based compounds that act as potent and selective SIRT2 inhibitors also exhibit significant antiproliferative effects in cancer cell lines. acs.org This activity was observed in both breast cancer (MCF-7) and lung carcinoma (A549) cells and was shown to correlate with the compounds' potency for SIRT2 inhibition. acs.org Furthermore, these compounds increased the acetylation of α-tubulin, a known SIRT2 substrate, confirming that the enzyme is likely the target responsible for the observed antiproliferative effects in cancer cells. acs.org

Antiviral Activity (e.g., Tobacco Mosaic Virus, Anti-HIV-1 Integrase)

A comprehensive review of publicly available scientific literature reveals a lack of specific studies on the antiviral activity of this compound derivatives against the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus type 1 (HIV-1) integrase. While the broader class of chromen-4-one containing flavonoids has been explored for antiviral properties against various viruses, including SARS-CoV-2, specific research detailing the efficacy and mechanisms of 6,8-dichloro substituted derivatives against TMV and HIV-1 integrase has not been identified. nih.govnih.gov

G Protein-Coupled Receptor (GPR55) Modulation

Derivatives of the chromen-4-one scaffold have been identified as modulators of the G protein-coupled receptor GPR55, a potential therapeutic target for a range of conditions including inflammation, neuropathic pain, and cancer. acgpubs.org Research into chromen-4-one-2-carboxylic acid derivatives has shown that substitutions at various positions on the chromen-4-one core can produce compounds with a spectrum of activities, from full agonists to antagonists of GPR55. acgpubs.org

A significant finding in this area is that halogen substitutions at the 6-position of the chromen-4-one ring play a role in the activity of these derivatives at GPR55. acgpubs.org For instance, a study on a series of chromen-4-one-2-carboxylic acid derivatives investigated the impact of attaching various substituted 8-benzamido residues and halogen substitutions at the 6-position. acgpubs.org

One of the most potent and efficacious agonists in one such study was found to be a 6-chloro derivative, specifically 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid, which exhibited an EC50 of 0.196 μM in a β-arrestin recruitment assay. mdpi.com This highlights the importance of the chloro substitution at the C6 position for GPR55 agonist activity.

The structure-activity relationship (SAR) studies have indicated that the 4-oxo group of the chromen-4-one scaffold is crucial for GPR55 binding and activation, likely acting as a hydrogen bond acceptor. acgpubs.org The replacement of this oxygen with a sulfur atom in a related potent agonist resulted in a complete loss of agonistic activity and a switch to weak antagonism, underscoring the importance of this functional group. acgpubs.org

While these studies provide valuable insights into the modulation of GPR55 by 6-chloro-substituted chromen-4-one derivatives, specific data for this compound derivatives are not explicitly detailed in the reviewed literature. The existing research, however, strongly suggests that the substitution pattern on the chromen-4-one core is a key determinant of the pharmacological profile at GPR55. acgpubs.org

Table 1: GPR55 Activity of a 6-Chloro-4H-chromen-4-one Derivative

| Compound Name | Structure | Activity | EC50 (µM) |

|---|---|---|---|

| 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | A chromen-4-one derivative with a chloro substitution at the 6-position and a substituted benzamido residue at the 8-position. | GPR55 Agonist | 0.196 |

Anti-Cholinesterase Activity

For example, research has been conducted on amino-7,8-dihydro-4H-chromenone derivatives, which showed that substitutions on the chromenone scaffold significantly influence their inhibitory potency against AChE and BChE. nih.gov In these studies, it was observed that certain substitutions, such as 4-chlorobenzyloxy and 4-bromobenzyloxy groups, could enhance the inhibitory activity against BChE. nih.gov However, these findings are on a different structural scaffold and cannot be directly extrapolated to this compound derivatives.

Structure Activity Relationship Sar Studies of 6,8 Dichloro 4h Chromen 4 One Derivatives

Impact of Substituent Patterns on Biological Potency and Selectivity

The biological activity of the 6,8-dichloro-4H-chromen-4-one core is highly sensitive to the pattern of substitution on the bicyclic ring system. Variations in substituents at different positions can dramatically alter the compound's interaction with biological targets, leading to significant changes in efficacy and selectivity.

Positional Effects of Halogen Substitution (e.g., 6,8-Dichloro)

The presence and position of halogen atoms on the aromatic ring of the chromen-4-one scaffold are crucial determinants of biological activity. The 6,8-dichloro substitution pattern serves as a key feature for enhancing the inhibitory potential of these molecules in various contexts.

Research indicates that substituents on the aromatic system are essential for inhibitory activity, as demonstrated by the complete loss of activity in unsubstituted 2-pentylchroman-4-one. acs.org The size and electronic properties of the substituents at the 6- and 8-positions are particularly important. acs.org Studies comparing different dihalogenated derivatives found that while electron-withdrawing groups generally enhance activity, the size of the substituent is also a major factor. acs.org For instance, replacing the 6-chloro substituent with a larger but less electronegative 6-bromo group was well-tolerated and maintained potent inhibitory activity against SIRT2. acs.org Conversely, difluorinated derivatives with smaller but more electronegative substituents were considerably less active. acs.org This suggests that larger substituents at the 6- and 8-positions are necessary to achieve significant inhibition. acs.org

Furthermore, the substituent at the 6-position appears to be more critical for activity than the one at the 8-position. acs.org The introduction of a halogen at the 6-position has been shown to increase the cytotoxic activity of 4H-chromene derivatives, with 6-bromo derivatives exhibiting promising potency against various cancer cell lines. nih.gov This highlights the strategic importance of the 6,8-dihalo substitution pattern in designing potent chromone-based compounds.

Role of Substituents at C-2 (e.g., Alkyl Chains, Phenyl, Heteroaryl)

The C-2 position of the chromen-4-one ring offers a valuable site for modification to modulate biological activity. The nature of the substituent at this position, whether it be an alkyl chain, a phenyl group, or a heteroaryl moiety, significantly influences the compound's potency.

Studies on SIRT2 inhibitors have shown that the length of an alkyl chain at the C-2 position has a direct impact on inhibitory effect. acs.org For a series of 6,8-dichloro-2-alkylchroman-4-ones, a pentyl group was found to be the optimal length, while both shorter (n-propyl) and longer (n-heptyl) chains resulted in slightly decreased activity. acs.org Branching of the alkyl chain near the chromone (B188151) ring was also found to diminish inhibitory activity. acs.org

Introducing bulky groups directly connected to the C-2 position can also be detrimental to activity. For example, the introduction of a phenyl group (as in flavone (B191248) derivatives) led to decreased inhibition compared to a linear n-pentyl-substituted chromone. acs.org This suggests that steric hindrance at the C-2 position can negatively affect the binding of the molecule to its target. acs.org

However, modifying the C-2 position is a common strategy for generating new derivatives with diverse biological profiles. The active methyl group of 6,8-dichloro-2-methyl-4H-chromen-4-one can be utilized to synthesize various 2-styrylchromones by reacting it with different aromatic aldehydes. eurjchem.comresearchgate.netglobaljournals.org These derivatives, which incorporate substituted phenyl rings at the C-2 position via a vinyl linker, have been evaluated for antibacterial, antifungal, and antileishmanial activities. eurjchem.comresearchgate.netglobaljournals.org

| Compound Series | C-2 Substituent | Biological Activity Noted |

| 2-Alkylchroman-4-ones acs.org | n-Propyl | SIRT2 Inhibition |

| 2-Alkylchroman-4-ones acs.org | n-Pentyl | Optimal SIRT2 Inhibition |

| 2-Alkylchroman-4-ones acs.org | n-Heptyl | SIRT2 Inhibition |

| Flavone derivative acs.org | Phenyl | Decreased SIRT2 Inhibition |

| 2-Styrylchromones eurjchem.comglobaljournals.org | Styryl, 4-Fluorostyryl, 4-Methoxystyryl | Antifungal, Antibacterial, Antileishmanial |

Influence of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of substituents on the chromen-4-one scaffold play a pivotal role in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density distribution within the molecule, thereby affecting its interactions with biological targets. studypug.comucalgary.ca

Generally, electron-withdrawing groups on the chromone ring are found to enhance biological activity. acs.org For instance, electron-rich chroman-4-ones tend to be less potent as inhibitors compared to their electron-poor counterparts. acs.org The presence of EWGs like halogens or nitro groups has been shown to positively affect the antimicrobial and cytotoxic activity of chromene derivatives. islandscholar.ca This effect is attributed to the ability of EWGs to reduce electron density, potentially making the molecule a stronger electrophile and more reactive towards nucleophilic sites on target proteins. studypug.com

The position of these electronic groups is also critical. In one study, when aromatic aldehydes with electron-withdrawing substituents were used to synthesize derivatives, the resulting compounds with meta-substituted groups showed stronger activity than those with para-substituted groups. researchgate.net Conversely, for derivatives synthesized from aldehydes with electron-donating substituents (e.g., -OH, -OCH3), para-substitution led to more potent compounds than meta-substitution. researchgate.net

The interplay between electronic effects and substituent size is a key consideration. While EWGs are generally favorable for activity, electrostatic properties are not the sole factor for strong inhibition, and the size of the substituent can also be a determining factor. acs.org

| Substituent Type | General Effect on Activity | Positional Preference Example researchgate.net |

| Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO₂) | Enhances activity acs.orgislandscholar.ca | meta > para |

| Electron-Donating Group (EDG) (e.g., -OH, -OCH₃) | Can decrease potency acs.org | para > meta |

Stereochemical Considerations in Activity Profiles (where applicable to chromen-4-one scaffolds)

Chirality and the specific three-dimensional arrangement of atoms are fundamental aspects of drug action, as biological systems are inherently chiral. researchgate.net For chromen-4-one scaffolds, the introduction of substituents can create stereogenic centers, leading to enantiomers or diastereomers with potentially different biological activities and pharmacological profiles. mdpi.com

While the core this compound is achiral, many of its biologically active derivatives, particularly those derived from the related 4H-chromene scaffold, possess a chiral center at the C-4 position. For example, in the synthesis of 2-amino-4H-chromene derivatives, the C-4 carbon becomes a stereocenter. nih.gov

X-ray crystallography studies of derivatives such as 6,8-dichloro-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine have provided detailed structural information, confirming that the dihydropyran ring of the 4H-chromene moiety adopts a near-half-chair conformation. nih.govresearchgate.net This specific conformation dictates the spatial orientation of the substituents at C-2, C-3, and C-4, which is critical for how the molecule fits into a target's binding site. Although this example is a 4H-chromene and not a chromen-4-one, it illustrates the stereochemical complexity that arises from substitution on the pyran ring. The distinct pharmacological profiles often observed between stereoisomers underscore the importance of stereochemical elucidation in the development of chromone-based therapeutic agents. mdpi.com

Experimental Techniques for Biological Evaluation and Structural Characterization

In Vitro Cellular Assays for Biological Activity

β-Arrestin Recruitment Assays

β-arrestins are key proteins in regulating the signaling of G protein-coupled receptors (GPCRs). nih.gov Upon activation by a ligand, many GPCRs recruit β-arrestins, which leads to receptor desensitization, internalization, and initiation of G protein-independent signaling pathways. nih.govresearchgate.net β-arrestin recruitment assays are therefore vital tools in drug discovery for evaluating the functional activity of compounds targeting GPCRs. nih.gov

These assays can identify agonists, antagonists, and biased ligands—compounds that preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways. nih.gov The discovery of biased ligands is particularly significant as it may offer therapeutic advantages by selectively targeting disease-relevant pathways. nih.gov

Several in vitro technologies are commercially available to measure ligand-induced β-arrestin recruitment, including:

PathHunter β-arrestin Assay (DiscoverX) nih.govnih.gov

Tango GPCR Assay (Thermo Fisher Scientific) nih.gov

LinkLight GPCR/β-arrestin Signaling Pathway Assay (BioInvenu) nih.gov

Transfluor Assay (Molecular Devices) nih.gov

These assays typically involve genetically engineered cells co-expressing the GPCR of interest and a β-arrestin fusion protein. nih.govmdpi.com The interaction between the receptor and β-arrestin upon ligand binding generates a detectable signal, such as luminescence or fluorescence. mdpi.comfrontiersin.org For example, the PathHunter assay uses an enzyme fragment complementation system where β-arrestin and the GPCR are tagged with two inactive fragments of β-galactosidase. nih.gov Ligand-induced recruitment brings the fragments together, reconstituting the active enzyme and producing a chemiluminescent signal. nih.gov

While chromone (B188151) derivatives are known to target various biological molecules, including GPCRs, specific studies detailing the use of β-arrestin recruitment assays for 6,8-Dichloro-4H-chromen-4-one were not prominently found in the surveyed literature. However, this technique remains a critical and relevant method for characterizing the pharmacological profile of any chromone derivative designed to interact with a GPCR.

Mechanistic Pathway Elucidation Techniques (e.g., Scanning Electron Microscopy for morphological changes)

Understanding the mechanism through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Various techniques are employed to elucidate these mechanistic pathways at a cellular and molecular level.

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface. In the context of biological evaluation, SEM is invaluable for observing the morphological changes that cells undergo in response to treatment with a chemical compound. These changes can be indicative of specific cellular processes, such as apoptosis (programmed cell death).

General Principles of SEM in Apoptosis Detection:

When cells undergo apoptosis, they exhibit a series of characteristic morphological changes, which can be visualized using SEM. These include:

Cell Shrinkage: The cell loses water and shrinks in size.

Membrane Blebbing: The cell membrane forms irregular bulges or "blebs."

Formation of Apoptotic Bodies: The cell breaks down into smaller, membrane-bound fragments called apoptotic bodies.

Loss of Microvilli: The small, finger-like projections on the cell surface are lost.

Typical SEM Protocol for Cellular Imaging:

Cell Culture and Treatment: Cells are cultured on a suitable substrate (e.g., glass coverslips) and treated with the compound of interest for a specific duration.

Fixation: The cells are fixed, typically with glutaraldehyde, to preserve their structure.

Dehydration: The water is removed from the cells by treating them with a graded series of ethanol concentrations.

Drying: The cells are dried using a method that minimizes structural damage, such as critical point drying.

Coating: A thin layer of a conductive material, such as gold or palladium, is sputtered onto the cell surface to prevent charging under the electron beam.

Imaging: The prepared sample is then observed in the SEM, and images are captured.

The observation of apoptotic morphologies via SEM can provide strong evidence for the mechanism of action of a compound. For instance, a study on the chromene derivative 4-Clpgc, while not employing SEM, confirmed apoptosis induction in K562 cells through flow cytometry, showing an increase in the apoptotic cell percentage from 6.09% to 84.10% after 48 hours of treatment researchgate.net. SEM analysis of cells treated with other cytotoxic agents has shown clear evidence of apoptotic features like membrane blebbing and the formation of apoptotic bodies globaljournals.org. Although direct SEM studies on this compound are lacking, the established use of this technique for visualizing apoptosis provides a clear path for future investigations into its detailed mechanism of action.

Future Perspectives and Research Directions for 6,8 Dichloro 4h Chromen 4 One

Rational Design of Novel 6,8-Dichloro-4H-chromen-4-one Analogues

The rational design of new analogues of this compound is a primary avenue for future research, leveraging established structure-activity relationships (SAR) to enhance potency and selectivity for various biological targets. The core structure of this compound has been the subject of synthetic modifications to explore its therapeutic potential. For instance, the reactivity of the methyl group in 6,8-dichloro-2-methyl-4H-chromen-4-one has been utilized to synthesize a variety of derivatives. researchgate.net

One approach involves the condensation of 6,8-dichloro-2-methyl-4H-chromen-4-one with different aromatic aldehydes to produce 2-styrylchromones. globaljournals.orgeurjchem.com These modifications have led to the identification of compounds with antibacterial and antifungal properties. researchgate.net Further derivatization of the chromone (B188151) core has yielded heterocyclic systems such as pyrazoles and isoxazoles, which have also been screened for biological activity. researchgate.net

Another study focused on the development of derivatives as antileishmanial agents, highlighting the potential of this scaffold in combating parasitic diseases. globaljournals.org The research demonstrated that various synthesized derivatives of 6,8-dichloro-2-methyl-4H-chromen-4-one exhibited some level of activity against the Leishmania major parasite, with one particular derivative showing promising potential with a low IC50 value. globaljournals.org

Future rational design strategies will likely focus on:

Systematic modification of substituents at the C2 and C3 positions of the chromone ring to probe interactions with specific biological targets.

Exploration of a wider range of heterocyclic systems fused to or substituted on the chromone core to expand the chemical diversity and biological activity spectrum.

Elucidation of detailed SAR studies to build predictive models for designing analogues with improved efficacy and reduced off-target effects.

The table below summarizes some of the synthesized analogues of 6,8-dichloro-2-methyl-4H-chromen-4-one and their evaluated biological activities.

| Compound Derivative | Modification | Biological Activity Screened | Key Findings |

| 2-Styrylchromones | Condensation with aromatic aldehydes | Antibacterial, Antifungal, Antileishmanial | Showed varying degrees of activity against tested pathogens. researchgate.netglobaljournals.org |

| Pyrazole derivatives | Reaction with hydrazines | Antibacterial, Antifungal | Heterocyclic transformation yielded new compounds for biological screening. researchgate.net |

| Isoxazole derivatives | Reaction with hydroxylamine (B1172632) hydrochloride | Antibacterial, Antifungal | Expanded the library of heterocyclic derivatives for activity testing. researchgate.net |

| Pyruvate (B1213749) ester derivative | Reaction with diethyl oxalate (B1200264) | Antileishmanial | One of the derivatives tested against Leishmania major. globaljournals.org |

Exploration of Multi-Targeted Therapeutic Agents

The chromone scaffold is considered a privileged structure, capable of interacting with multiple biological targets. nih.gov This inherent polypharmacology is a significant advantage in treating complex multifactorial diseases such as neurodegenerative disorders and cancer. nih.gov Future research on this compound should therefore explore the potential of its analogues as multi-targeted therapeutic agents.

Drawing inspiration from the broader class of chromones, derivatives of this compound could be designed to simultaneously modulate multiple pathways. For example, some flavone (B191248) derivatives, which share the chromone core, have been investigated as dual inhibitors of acetylcholinesterase (AChE) and amyloid-β aggregation for the treatment of Alzheimer's disease. nih.gov Similarly, other chromone derivatives have been identified as dual-acting inhibitors of both monoamine oxidase-A (MAO-A) and MAO-B, which are key targets in the treatment of depression and Parkinson's disease. nih.gov

The development of multi-targeted agents from the this compound scaffold could involve:

Designing hybrid molecules that combine the dichlorochromone core with other pharmacophores known to interact with different targets.

Screening promising analogues against a panel of related enzymes or receptors to identify potential multi-target profiles. For instance, compounds showing inhibitory activity against one type of kinase could be tested against other kinases implicated in a particular disease.

Investigating dual-inhibition mechanisms , such as the simultaneous targeting of enzymes involved in inflammation and oxidative stress.

The exploration of multi-targeted agents represents a strategic shift from the "one-target, one-drug" paradigm to a more holistic approach to treating complex diseases.

Advancements in Green and Sustainable Synthesis of this compound

The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis, aiming to reduce the environmental impact of chemical processes. Future research will undoubtedly focus on developing more sustainable and eco-friendly methods for the synthesis of this compound and its derivatives.

Current synthetic routes for chromones often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and toxic catalysts. ijrpc.com Recent advancements in green chemistry offer promising alternatives. For example, the use of lipase, a biocatalyst, has been shown to mediate the efficient synthesis of 3-hydroxy chromones under mild and environmentally friendly conditions. tandfonline.com Other green approaches applicable to chromone synthesis include:

Multicomponent reactions (MCRs) in aqueous media, which offer high atom economy and reduce the use of organic solvents. researchgate.net

Microwave-assisted synthesis , which can significantly reduce reaction times and improve yields. ijrpc.comnih.gov

Ultrasound-assisted synthesis , another energy-efficient method that can enhance reaction rates. nih.gov

The use of recyclable catalysts , such as nano-kaoline/BF3/Fe3O4, which can be easily separated from the reaction mixture and reused, minimizing waste. sharif.edusharif.edu

Synthesis in green solvents , like magnetized distilled water, which can act as a promoting medium for the reaction. ijcce.ac.ir

The table below outlines some green synthesis strategies that could be adapted for the production of this compound analogues.

| Green Synthesis Strategy | Key Features | Potential Application |

| Biocatalysis (e.g., Lipase) | Mild reaction conditions, reusable biocatalyst, environmentally friendly. tandfonline.com | Synthesis of hydroxylated derivatives of this compound. |

| Multicomponent Reactions | High atom economy, often performed in aqueous media, reduces waste. researchgate.net | One-pot synthesis of complex this compound derivatives. |

| Microwave/Ultrasound Irradiation | Reduced reaction times, improved yields, energy efficient. nih.gov | Acceleration of key cyclization and condensation steps in the synthesis. |

| Recyclable Nanocatalysts | Easy separation and reuse, minimizes catalyst waste. sharif.edu | Catalyzing the formation of the chromone ring in a sustainable manner. |

Adopting these green and sustainable methods will be crucial for the environmentally responsible development of this compound-based drug candidates.

Integration of In Silico and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is a cornerstone of modern drug discovery. Future research on this compound will greatly benefit from the integration of these approaches to accelerate the identification and optimization of lead compounds.

In silico techniques such as molecular docking, quantum chemical calculations (like Density Functional Theory - DFT), and molecular dynamics simulations can provide valuable insights into the behavior of molecules at the atomic level. niscpr.res.inbiointerfaceresearch.comnih.gov For instance, a study on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one utilized DFT to investigate its optimized molecular geometry, electronic structure (HOMO-LUMO), and vibrational frequencies. niscpr.res.in Such computational studies can help in:

Predicting the binding affinity of novel analogues to their biological targets, allowing for the prioritization of compounds for synthesis. globalresearchonline.netmdpi.com

Elucidating the mechanism of action by visualizing the binding modes and key interactions between the ligand and the active site of a protein. mdpi.com

Understanding the structure-activity relationships observed experimentally by correlating molecular properties with biological activity.

Predicting pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Experimental validation remains crucial to confirm the predictions of computational models. This iterative cycle of in silico design, chemical synthesis, and biological testing is a powerful strategy for efficient lead optimization. For this compound, this integrated approach will be instrumental in designing analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

Detailed In Vivo Efficacy and Mechanistic Studies for Promising Derivatives

While in vitro assays are essential for initial screening, the ultimate validation of a drug candidate's therapeutic potential requires comprehensive in vivo studies. A critical future direction for the most promising derivatives of this compound will be their evaluation in relevant animal models of disease.

For example, a study on novel 2-phenyl-4H-chromen-4-one derivatives demonstrated their anti-inflammatory effects both in vitro and in vivo. nih.gov The promising compound was shown to reduce the levels of pro-inflammatory cytokines in a mouse model of LPS-induced inflammation. nih.gov Similarly, another series of 4H-chromen-4-one derivatives showed modest efficacy in an acute mouse model of tuberculosis. nih.gov

Future in vivo studies for this compound analogues should encompass:

Efficacy studies in appropriate animal models to demonstrate a therapeutic effect.

Pharmacokinetic profiling to understand how the drug is absorbed, distributed, metabolized, and excreted in a living organism.

Toxicology studies to assess the safety profile of the compound.

In parallel with in vivo efficacy studies, detailed mechanistic investigations are necessary to understand how these compounds exert their biological effects at a molecular level. This could involve: